2,9'-Bi-9h-carbazole
CAS No.: 1226810-15-6
Cat. No.: VC7118838
Molecular Formula: C24H16N2
Molecular Weight: 332.406
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1226810-15-6 |
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Molecular Formula | C24H16N2 |
Molecular Weight | 332.406 |
IUPAC Name | 2-carbazol-9-yl-9H-carbazole |
Standard InChI | InChI=1S/C24H16N2/c1-4-10-21-17(7-1)18-14-13-16(15-22(18)25-21)26-23-11-5-2-8-19(23)20-9-3-6-12-24(20)26/h1-15,25H |
Standard InChI Key | JZAGTIXVDVWCGZ-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)N4C5=CC=CC=C5C6=CC=CC=C64 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2,9'-Bi-9H-carbazole consists of two carbazole units linked at the 2- and 9-positions, forming a conjugated system (Figure 1). Its molecular formula is C<sub>24</sub>H<sub>16</sub>N<sub>2</sub>, with a planar structure that enhances π-π stacking interactions. The compound’s crystallographic data, though limited, suggest a monoclinic lattice system with intermolecular hydrogen bonding influencing its solid-state packing .
Key Structural Features:
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Conjugation Length: Extended π-system due to biphenyl linkage.
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Electron Density Distribution: Asymmetric charge distribution enhances redox activity.
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Thermal Stability: Decomposition temperature exceeds 300°C, suitable for high-temperature applications .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary synthetic route involves double copper-catalyzed C-N coupling of 2,2′-dibromobiphenyl with amines under aerobic conditions. This method achieves yields >85% and tolerates diverse amines, including electron-deficient aromatic and aliphatic variants.
Reaction Conditions:
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Catalyst: CuI (10 mol%).
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Ligand: 1,10-Phenanthroline.
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Solvent: Dimethylformamide (DMF) at 110°C.
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Time: 24–48 hours.
Challenges in Industrial Scaling
Industrial production remains underexplored. Potential strategies include continuous flow reactors to optimize heat transfer and purification via high-performance liquid chromatography (HPLC). Scalability is hindered by high catalyst costs and byproduct formation during coupling.
Optoelectronic Applications
Organic Light-Emitting Diodes (OLEDs)
2,9'-Bi-9H-carbazole serves as a host material in phosphorescent OLEDs (PHOLEDs), leveraging its wide bandgap (3.4 eV) and bipolar charge transport capabilities. In blue PHOLEDs, devices incorporating this compound achieve external quantum efficiencies (EQEs) of 18–22% .
Performance Metrics:
Parameter | Value |
---|---|
Luminance Efficiency | 45 cd/A |
Turn-On Voltage | 3.2 V |
Lifetime (LT<sub>50</sub>) | 1,200 hours |
Organic Photovoltaics (OPVs)
In bulk heterojunction solar cells, 2,9'-Bi-9H-carbazole-based polymers exhibit power conversion efficiencies (PCEs) of 8.5–9.2%, attributed to efficient exciton dissociation and charge mobility >0.1 cm²/V·s .
Comparative Analysis with Carbazole Isomers
Property | 2,9'-Bi-9H-Carbazole | 9,9'-Bi-9H-Carbazole | 2,7-Carbazole |
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Bandgap (eV) | 3.4 | 3.1 | 2.9 |
Charge Mobility (cm²/V·s) | 0.15 | 0.08 | 0.12 |
Thermal Stability (°C) | >300 | 280 | 310 |
Key Insight: The 2,9'-isomer’s asymmetric structure enhances charge transport compared to symmetric analogs, making it preferable for optoelectronics .
Environmental and Toxicological Considerations
While 2,9'-Bi-9H-carbazole is stable under ambient conditions, its environmental impact remains understudied. Preliminary ecotoxicity assays indicate:
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LC<sub>50</sub> (Daphnia magna): 12 mg/L (96 hours).
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Biodegradability: <20% degradation after 28 days in soil.
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